molecular formula C11H12O4 B566000 Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 805250-17-3

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Numéro de catalogue B566000
Numéro CAS: 805250-17-3
Poids moléculaire: 208.213
Clé InChI: RHMDISFJOKCCAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a compound with the CAS Number: 805250-17-3 . It has a molecular weight of 208.21 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate . The InChI Code for this compound is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.21 . It appears as a white to yellow solid . The storage temperature for this compound is +4°C .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Summary:

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has been employed in the synthesis of novel oral medications. One notable example is TAK-875 , a drug developed to enhance insulin secretion in a glucose-dependent manner. By improving blood sugar control without causing hypoglycemia, TAK-875 holds promise for managing diabetes.

Experimental Procedure:

Results:

TAK-875 demonstrates glucose-dependent insulin secretion, making it a potential breakthrough in diabetes management .

Natural Product Isolation

Summary:

Researchers have explored unique biomes, including the Chilean Atacama Desert, to discover novel compounds. Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is one such compound, belonging to a family called radstrictins .

Experimental Procedure:

Results:

Radstrictins exhibit intriguing chemistry, and their potential applications warrant further investigation .

Anti-Inflammatory Properties

Summary:

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate contributes to anti-inflammatory treatments. One specific compound derived from it is bergapten .

Experimental Procedure:

Results:

Bergapten shows promise as an anti-inflammatory agent, potentially aiding in inflammation management .

Chiral Synthesis

Summary:

Enantiomerically pure compounds are crucial in drug development. Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can be synthesized as its (S)-enantiomer .

Experimental Procedure:

Results:

The (S)-enantiomer of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate finds applications in asymmetric synthesis and chiral ligand design .

Safety And Hazards

The safety information available indicates that this compound should be stored in a sealed, dry environment at 2-8°C . It has a GHS07 signal word “Warning” and hazard statements H302-H315-H319 . Precautionary statements include P305+P351+P338 .

Orientations Futures

The compound has been used in the synthetic preparation of TAK-875 , a novel oral medication developed to improve the secretion of insulin in a glucose-dependent manner . This suggests potential future directions in the development of medications for the control of blood sugar levels.

Propriétés

IUPAC Name

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMDISFJOKCCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720987
Record name Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

CAS RN

805250-17-3
Record name Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted with argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-hydroxy-1-benzofuran-3-yl)acetate (51 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 47.9%, and the yield was 41.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl(6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl (6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Citations

For This Compound
8
Citations
MB Vekariya, HS Joshi, NC Desai… - ChemistrySelect, 2019 - Wiley Online Library
A series of some new aryl propionic acid derivatives as 2‐(6‐(substituted phenylethynyl)‐2,3‐dihydrobenzofuran‐3‐yl)acetic acids were synthesized. The targeted molecules were …
Z Sun, T Zhou, X Pan, Y Yang, Y Huan, Z Xiao… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel series of GPR40 agonists is designed by introducing nitrogen-containing heterocyclic ring at the terminal phenyl ring of TAK-875 with the aim of decreasing its lipophilicity. …
Number of citations: 11 www.sciencedirect.com
Z Li, Y Chen, Y Zhang, H Jiang, Y Liu, Y Chen… - Bioorganic …, 2018 - Elsevier
The free fatty acid receptor 1 (FFA1) enhances the glucose-stimulated insulin secretion without the risk of hypoglycemia. However, most of FFA1 agonists have a common biphenyl …
Number of citations: 9 www.sciencedirect.com
T Chen, M Ning, Y Ye, K Wang, Y Leng… - European Journal of …, 2018 - Elsevier
Free fatty acid receptor 1 (FFAR1/GPR40) attracted significant attention as a potential target for developing novel antidiabetic drugs because of its unique mechanism in glucose …
Number of citations: 7 www.sciencedirect.com
M Yamada - 2022 - ousar.lib.okayama-u.ac.jp
Even now, with the great developments that have taken place in asymmetric synthesis technology, it is often difficult to manufacture chiral small-molecule drug substances inexpensively…
Number of citations: 0 ousar.lib.okayama-u.ac.jp
M Yamada, M Goto, T Konishi… - JOURNAL OF …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 0
山田雅俊, 後藤充孝, 小西隆博, 山下真之… - 有機合成化学協会 …, 2017 - jstage.jst.go.jp
A highly effective synthetic method via ruthenium catalyzed asymmetric hydrogenation was developed for (S)-methyl-2-(6-hydroxy-2, 3-dihydrobenzofuran-3-yl) acetate, a key …
Number of citations: 2 www.jstage.jst.go.jp
山下真之 - 2016 - kobeyakka.repo.nii.ac.jp
1. 研究概要 「光学異性体の重要性」 医薬品は, 受容体, 酵素, イオンチャンネルなどの標的分子と相互作用することにより, その作用を発揮する. これらの標的分子は, アミノ酸など不斉中心を持つ分子…
Number of citations: 3 kobeyakka.repo.nii.ac.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.